1,1-Dioxo-4-phenyl-1-thiane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-4-phenyl-1-thiane-4-carboxylic acid: is a chemical compound with the molecular formula C12H14O4S It is known for its unique structure, which includes a thiane ring substituted with a phenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-4-phenyl-1-thiane-4-carboxylic acid typically involves the following steps:
Formation of the Thiane Ring: The initial step involves the formation of the thiane ring, which can be achieved through the reaction of appropriate thiol and alkene precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions, using benzene or a benzene derivative as the starting material.
Oxidation: The thiane ring is then oxidized to introduce the dioxo functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific methods can vary depending on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-4-phenyl-1-thiane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to sulfide or sulfoxide groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dioxo-4-phenyl-1-thiane-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-4-phenyl-1-thiane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxo and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenyl group can also participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
1,1-Dioxo-4-phenyl-1-thiane-4-carboxylic acid can be compared with other similar compounds, such as:
1,1-Dioxo-4-methyl-1-thiane-4-carboxylic acid: Similar structure but with a methyl group instead of a phenyl group.
1,1-Dioxo-4-ethyl-1-thiane-4-carboxylic acid: Similar structure but with an ethyl group instead of a phenyl group.
1,1-Dioxo-4-phenyl-1-thiane-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,1-dioxo-4-phenylthiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4S/c13-11(14)12(10-4-2-1-3-5-10)6-8-17(15,16)9-7-12/h1-5H,6-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTQBTWYUYSSJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.